H-Arg-met-NH2 acetate salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H28N6O4S |

|---|---|

Molecular Weight |

364.47 g/mol |

IUPAC Name |

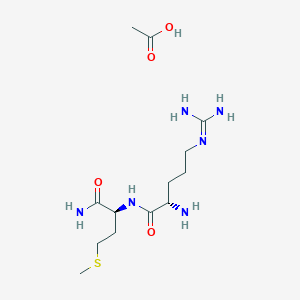

acetic acid;(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C11H24N6O2S.C2H4O2/c1-20-6-4-8(9(13)18)17-10(19)7(12)3-2-5-16-11(14)15;1-2(3)4/h7-8H,2-6,12H2,1H3,(H2,13,18)(H,17,19)(H4,14,15,16);1H3,(H,3,4)/t7-,8-;/m0./s1 |

InChI Key |

ZOBRUMRGZFWCOB-WSZWBAFRSA-N |

Isomeric SMILES |

CC(=O)O.CSCC[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CC(=O)O.CSCCC(C(=O)N)NC(=O)C(CCCN=C(N)N)N |

sequence |

RM |

Origin of Product |

United States |

Foundational & Exploratory

H-Arg-Met-NH₂: Biological Function and Experimental Utility in Vitro

[1]

Executive Summary

H-Arg-Met-NH₂ (Arginyl-Methionine Amide) is a bioactive dipeptide fragment primarily recognized as the C-terminal sequence of Small Cardioactive Peptide B (SCPb) , a neuropeptide identified in mollusks (Aplysia californica) and other invertebrates. While the full-length SCPb (Met-Asn-Tyr-Leu-Ala-Phe-Pro-Arg-Met-NH₂) is a potent modulator of muscle contraction and neuronal signaling, the isolated H-Arg-Met-NH₂ fragment serves a critical role in Structure-Activity Relationship (SAR) studies to delineate the minimal pharmacophore required for receptor activation.

Beyond neuropeptide research, H-Arg-Met-NH₂ functions as a specific chromogenic or fluorogenic substrate for proteolytic enzymes, particularly Aminopeptidase B (ApB) and trypsin-like serine proteases, which recognize the basic N-terminal Arginine residue.

Key Functional Classifications

| Category | Function | Mechanism |

| Neuropeptide Fragment | Pharmacophore Probe | Defines the C-terminal requirement for SCPb/FMRFamide receptor binding.[1] |

| Enzymatic Substrate | Protease Assay Target | Substrate for Aminopeptidase B (cleaves N-term Arg) and Trypsin (cleaves C-term of Arg). |

| Negative Control | Specificity Determinant | Used to demonstrate the necessity of N-terminal extensions for full biological potency. |

Biological Mechanisms & Signaling Context[1][3][4][5][6]

The SCPb Receptor Interaction (SAR Context)

In the context of invertebrate neurobiology, the C-terminal amidation (-NH₂) is a critical determinant for receptor binding. H-Arg-Met-NH₂ represents the "message" sequence of the SCPb neuropeptide.

-

Full Agonism: Requires the N-terminal extension (Met-Asn-Tyr-Leu-Ala-Phe-Pro-...) to stabilize the conformation and provide high-affinity binding.

-

Fragment Activity: H-Arg-Met-NH₂ typically exhibits low to negligible affinity for the SCPb receptor compared to the tetrapeptide (Phe-Pro-Arg-Met-NH₂) or the full-length peptide. This loss of activity confirms that while the C-terminus is essential for activation, the N-terminal residues are required for binding energy.

Enzymatic Hydrolysis Pathways

H-Arg-Met-NH₂ is an ideal substrate for studying Aminopeptidase B (ApB) , a metalloenzyme that selectively removes N-terminal basic amino acids (Arginine and Lysine).

-

Reaction: H-Arg-Met-NH₂ + H₂O

L-Arginine + L-Methionine-NH₂ -

Significance: This reaction is used to characterize enzyme kinetics (

,

Pathway Visualization

The following diagram illustrates the dual role of H-Arg-Met-NH₂ in receptor interaction analysis and enzymatic degradation.

Figure 1: Functional pathways of H-Arg-Met-NH₂ showing its role as a low-affinity receptor ligand and a high-specificity enzymatic substrate.

Experimental Protocols

Protocol A: In Vitro Muscle Contraction Assay (Bioactivity)

This protocol determines the agonist activity of H-Arg-Met-NH₂ on molluscan heart or gut muscle, validating its role as a fragment control.

Objective: Compare the potency of H-Arg-Met-NH₂ vs. full-length SCPb. System: Isolated heart of Aplysia californica or Helix aspersa.

-

Preparation:

-

Dissect the heart/gut and mount in a perfusion chamber (5 mL volume).

-

Perfuse with filtered artificial seawater (ASW) at 20°C.

-

Attach the ventricle to a force-displacement transducer to record contractile amplitude.

-

-

Equilibration:

-

Allow tissue to stabilize for 30–60 minutes under constant perfusion (flow rate 2 mL/min).

-

-

Peptide Application:

-

Prepare stock solutions of SCPb (

M) and H-Arg-Met-NH₂ ( -

Apply SCPb (Positive Control) at increasing concentrations (

M to -

Apply H-Arg-Met-NH₂ at high concentrations (

M to

-

-

Data Analysis:

-

Measure the % increase in contraction amplitude over baseline.

-

Expected Result: SCPb elicits potent excitation at nanomolar levels. H-Arg-Met-NH₂ typically shows <5% activity or requires micromolar concentrations to elicit a response, confirming the necessity of the N-terminal sequence.

-

Protocol B: Aminopeptidase B Enzymatic Assay

This protocol utilizes H-Arg-Met-NH₂ to measure the activity of Aminopeptidase B.[1]

Objective: Quantify the release of Arginine from the dipeptide. Detection: HPLC with OPA (o-phthalaldehyde) derivatization or Ninhydrin.

-

Reagents:

-

Substrate: 1 mM H-Arg-Met-NH₂ in 50 mM Tris-HCl buffer (pH 7.2).

-

Enzyme: Purified Aminopeptidase B (or tissue homogenate).

-

Stop Solution: 10% Trichloroacetic acid (TCA).

-

-

Reaction:

-

Incubate 100 µL of enzyme solution with 400 µL of substrate solution at 37°C.

-

Time points: 0, 5, 10, 15, 30 minutes.

-

Terminate reaction by adding 100 µL Stop Solution.

-

-

Quantification (HPLC):

-

Centrifuge samples (10,000 x g, 5 min).

-

Inject supernatant onto a C18 Reverse-Phase HPLC column.[2]

-

Gradient: 0-60% Acetonitrile in 0.1% TFA.[2]

-

Detection: Monitor Absorbance at 214 nm (peptide bond) or fluorescence (if derivatized).

-

Validation: The peak for H-Arg-Met-NH₂ will decrease, and peaks for free Arginine and H-Met-NH₂ will appear.

-

Quantitative Data Summary

The following table summarizes the comparative biological activity of H-Arg-Met-NH₂ versus related neuropeptides.

| Peptide Sequence | Target Tissue | Threshold Conc.[3] (M) | Relative Potency |

| SCPb (Met-Asn-Tyr-Leu-Ala-Phe-Pro-Arg-Met-NH₂) | Aplysia Heart | 100% (Reference) | |

| SCPb (6-9) (Phe-Pro-Arg-Met-NH₂) | Aplysia Heart | ~1-10% | |

| H-Arg-Met-NH₂ (SCPb 8-9) | Aplysia Heart | < 0.1% (Inactive) | |

| FMRFamide (Phe-Met-Arg-Phe-NH₂) | Helix Muscle | 100% (Reference) | |

| H-Arg-Phe-NH₂ | Helix Muscle | ~0.2% |

Note: Data indicates that while H-Arg-Met-NH₂ contains the C-terminal functional groups, it lacks the auxiliary binding domains necessary for physiological potency.

References

-

Morris, H. R., et al. (1982). "Elucidation by FAB-MS of the structure of a new cardioactive peptide from Aplysia". Nature, 300, 643-645.

-

Lloyd, P. E., et al. (1987). "SCPb and FMRFamide-like bioactivities in the Aplysia nervous system". Journal of Neuroscience, 7(6), 1699-1709.

-

Cottrell, G. A. (1993). "The wide influence of FMRFamide-related peptides". Journal of Experimental Biology, 184, 1-2.

-

Greenberg, M. J., & Price, D. A. (1983). "Invertebrate neuropeptides: native and naturalized". Annual Review of Physiology, 45, 271-288.

-

Matsui, T., et al. (1981). "Purification and properties of aminopetidase B from rat liver". Journal of Biochemistry, 89(4), 1123-1133.

molecular weight and structure of H-Arg-met-NH2 acetate

Topic: Molecular Weight and Structure of H-Arg-Met-NH2 Acetate Content Type: Technical Monograph / Reference Guide Audience: Researchers, Peptide Chemists, and Drug Discovery Scientists[1][2]

Structural Characterization, Synthesis, and Stability Protocols

Executive Summary

H-Arg-Met-NH2 acetate is a synthetic dipeptide amide comprising L-Arginine and L-Methionine.[1][2] While often utilized as a fragment in larger bioactive sequences (such as FMRFamide analogs) or as a substrate for proteolytic enzyme studies, its physicochemical behavior is dominated by two factors: the basicity of the guanidino group (Arginine) and the oxidation susceptibility of the thioether (Methionine).[2]

This guide provides a definitive breakdown of its molecular architecture, solid-phase synthesis (SPPS) parameters, and critical handling requirements to prevent sulfoxide degradation.[2]

Physicochemical Characterization

Molecular Identity

The transition from "Free Base" to "Acetate Salt" is critical for accurate stoichiometric calculations in biological assays. Commercial peptide synthesis typically yields a trifluoroacetate (TFA) salt, which is subsequently exchanged for acetate (AcOH) to reduce cytotoxicity.[2]

| Property | Specification | Notes |

| Sequence | H-Arg-Met-NH₂ | N-terminal free amine; C-terminal amide.[1][2] |

| IUPAC Name | (2S)-2-amino-N-[(1S)-1-(aminocarbonyl)-3-(methylthio)propyl]-5-[(aminoiminomethyl)amino]pentanamide acetate | |

| Chemical Formula (Free Base) | Excludes counterions.[1][2] | |

| Exact Mass (Monoisotopic) | 304.1681 Da | Useful for Mass Spec (HRMS) identification.[2] |

| Average Molecular Weight | 304.42 g/mol | Used for molarity calculations only if peptide content is 100%.[2] |

| Salt Form (Acetate) | ||

| MW (Mono-Acetate) | ~364.5 g/mol | Assuming 1:1 stoichiometry.[1][2] |

| MW (Di-Acetate) | ~424.5 g/mol | Arginine + N-term amine = 2 basic sites.[1][2] |

Structural Topology

The molecule features a cationic N-terminus and a guanidino side chain (pKa ~12.5), making it highly polar and water-soluble.[1][2] The C-terminal amidation (

Synthesis & Production Strategy

Methodology: Fmoc Solid-Phase Peptide Synthesis (SPPS) Rationale: The C-terminal amide necessitates the use of a Rink Amide linker.[1][2]

Synthesis Workflow (Fmoc Chemistry)

The following protocol ensures high purity and prevents Methionine oxidation during cleavage.

-

Resin Selection: Rink Amide MBHA Resin (Loading 0.5–0.7 mmol/g).[2]

-

Deprotection: 20% Piperidine in DMF.

-

Coupling 2 (Arg): Fmoc-Arg(Pbf)-OH.[1][2]

-

Why Pbf? The Pbf group protects the guanidino group from side reactions and is acid-labile.[2]

-

-

Cleavage & Deprotection: 94% TFA / 2.5% EDT / 2.5%

/ 1% TIS.[2]

Salt Exchange (TFA to Acetate)

Crude peptides from SPPS are TFA salts.[2] TFA is cytotoxic and can alter biological data.[2]

-

Protocol: Dissolve crude peptide in dilute acetic acid (0.1 M) and load onto an ion-exchange column (e.g., Dowex 1x8 in acetate form) or perform preparative HPLC using Ammonium Acetate buffer.

-

Lyophilization: Freeze-dry to obtain the acetate salt as a white, fluffy powder.[1][2]

Workflow Visualization

Figure 1: Step-by-step Fmoc-SPPS workflow for H-Arg-Met-NH2, highlighting the critical salt exchange step.

Stability & Handling (The Methionine Factor)

The presence of Methionine (Met) introduces a specific instability risk: Oxidation .[2]

The Oxidation Mechanism

Methionine is easily oxidized to Methionine Sulfoxide (

-

Prevention Protocol:

-

Degassing: Always use degassed buffers (helium sparge or sonication under vacuum) for HPLC and dissolution.[2]

-

Storage: Store lyophilized powder at -20°C under desiccant. Argon overlay is recommended for long-term storage.[1][2]

-

Analysis: Monitor for the "Sulfoxide Shift" in HPLC. The oxidized species (

) typically elutes earlier than the native peptide on Reverse-Phase (C18) columns due to increased polarity.[1][2]

-

Degradation Pathway

Figure 2: Oxidation pathway of Methionine residues.[1][2] The +16 Da mass shift is the primary indicator of degradation.

Analytical Validation

To validate the identity and purity of H-Arg-Met-NH2 acetate, the following parameters must be met.

Mass Spectrometry (ESI-MS)[1][2]

-

Expected Ion (

): 305.2 m/z (Monoisotopic).[1][2] -

Double Charged (

): 153.1 m/z.[1][2] -

Note: If you observe a peak at 321.2 m/z, your sample has oxidized (Met-Sulfoxide).[1][2]

HPLC Conditions

Due to the high polarity of Arg-Met (very hydrophilic), standard C18 gradients (0-100% B) may result in the peptide eluting in the void volume (unretained).[1][2]

-

Column: C18 AQ (Polar Endcapped) or HILIC column recommended.[2]

-

Mobile Phase A: 0.1% TFA in Water (or 10mM Ammonium Acetate for pH sensitive work).[2]

-

Gradient: Shallow gradient, e.g., 0% to 20% B over 20 minutes.

References

-

PubChem. (n.d.).[2] H-Arg-met-NH2 acetate salt.[1][2][4] National Library of Medicine.[2][5] Retrieved from [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.[2] (Foundational reference for Fmoc-SPPS protocols).

-

Bachem. (n.d.).[2] Peptide Calculator & Properties. (Standard industry reference for peptide counterion stoichiometry).

-

Sigma-Aldrich. (n.d.).[1][2] Methionine Oxidation in Peptides. Technical Bulletin. (Reference for Met handling).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. H-Gly-Pro-Arg-Pro-NH2 acetate salt | CymitQuimica [cymitquimica.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. This compound | C13H28N6O4S | CID 118855717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. H-Phe-D-met-arg-phe-NH2 | C29H42N8O4S | CID 90476640 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of C-Terminally Amidated Dipeptides in Enzymatic Signaling: A Technical Guide for Researchers

This guide provides an in-depth exploration of the synthesis, function, and enzymatic regulation of short, C-terminally amidated peptides, with a focus on their role as modulators of enzymatic signaling cascades. While the specific dipeptide Arg-Met-NH2 is not extensively characterized in current literature, its structural motifs—a cationic arginine residue, a methionyl core, and a C-terminal amide—are hallmarks of a vast class of bioactive peptides, most notably the FMRFamide-related peptides (FLPs) and other neuropeptides.[1][2][3][4][5] This document will leverage the well-established principles governing these analogous peptides to provide a robust framework for understanding and investigating molecules like Arg-Met-NH2.

Introduction: The Significance of the C-Terminal Amide

The C-terminal amidation is a critical post-translational modification that confers stability and bioactivity to a multitude of peptide hormones and neurotransmitters.[1][2] This modification, which converts the C-terminal carboxyl group to an amide, can protect the peptide from degradation by carboxypeptidases, thereby prolonging its half-life.[2] Furthermore, the amide group is often essential for the peptide's ability to bind to its cognate receptor and elicit a biological response.[1]

The Arg-Met-NH2 dipeptide, with its positively charged arginine, is predicted to interact with negatively charged residues on target proteins, a common feature in peptide-protein interactions.[6][7][8] The methionine residue provides a degree of hydrophobicity and can be susceptible to oxidation, which may serve as a regulatory mechanism for the peptide's activity.[9][10]

The Enzymatic Journey: From Precursor to Active Peptide

Bioactive peptides like Arg-Met-NH2 are not synthesized directly but are carved from larger, inactive precursor proteins called prepropeptides through a series of precise enzymatic steps.[11] This process ensures tight spatial and temporal control over the production of the active signaling molecule.

The biosynthetic pathway typically occurs within the secretory vesicles of neurons and endocrine cells and involves three key classes of enzymes:

-

Proprotein Convertases (PCs): These enzymes initiate the process by cleaving the propeptide at specific sites, usually after pairs of basic amino acids (e.g., Lys-Arg, Arg-Arg).[2]

-

Carboxypeptidases: Following PC-mediated cleavage, carboxypeptidases remove the C-terminal basic residues, exposing a glycine residue.[2]

-

Peptidylglycine α-Amidating Monooxygenase (PAM): This bifunctional enzyme catalyzes the final and crucial step of C-terminal amidation. Its two enzymatic domains, peptidylglycine α-hydroxylating monooxygenase (PHM) and peptidyl-α-hydroxyglycine α-amidating lyase (PAL), work in concert to convert the glycine-extended precursor into the C-terminally amidated, active peptide.[2]

Caption: Enzymatic processing of a propeptide to a mature C-terminally amidated peptide.

Signaling Mechanisms: Interaction with Receptors and Downstream Cascades

C-terminally amidated peptides often exert their effects by binding to and activating G protein-coupled receptors (GPCRs) on the surface of target cells.[11] This interaction initiates a cascade of intracellular enzymatic events that ultimately leads to a physiological response.

The binding of the peptide ligand to its GPCR induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. The activated G protein, in turn, modulates the activity of effector enzymes such as adenylyl cyclase or phospholipase C. This results in the production of second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP3) and diacylglycerol (DAG), which then activate downstream protein kinases and other effector proteins.

Caption: A generalized GPCR signaling cascade initiated by a peptide ligand.

Enzymatic Regulation and Signal Termination

The biological activity of signaling peptides is tightly regulated, not only at the level of synthesis but also through enzymatic degradation.[12][13] This process serves to terminate the signal and, in some cases, can generate new peptide fragments with distinct biological activities.[12]

A key enzyme involved in the metabolism of many neuropeptides is Dipeptidyl Peptidase-4 (DPP-4).[14] DPP-4 selectively cleaves dipeptides from the N-terminus of peptides, particularly those with a proline or alanine at the second position. While the N-terminus of Arg-Met-NH2 is arginine, other peptidases can also contribute to its degradation. The resulting metabolites are typically inactive, but it is crucial to consider the possibility of bioactive fragments.[12]

Methodologies for Studying Arg-Met-NH2 in Enzymatic Signaling

A multi-faceted experimental approach is required to fully elucidate the role of a novel peptide like Arg-Met-NH2. The following protocols provide a foundation for such investigations.

Peptide Synthesis and Characterization

The first step is to obtain a highly pure synthetic version of the Arg-Met-NH2 dipeptide. This is typically achieved through solid-phase peptide synthesis (SPPS), followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the peptide should be confirmed by mass spectrometry.

Enzyme-Peptide Interaction Assays

Several biophysical techniques can be employed to characterize the binding affinity and kinetics of the peptide with its target enzymes or receptors.

| Assay Technique | Principle | Key Parameters Measured |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding of an analyte to an immobilized ligand.[15][16] | Association rate (ka), Dissociation rate (kd), Affinity (KD) |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[16] | Affinity (KD), Enthalpy (ΔH), Stoichiometry (n) |

| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light emitted from a labeled peptide upon binding to a larger protein.[16] | Binding affinity (KD) |

Protocol: Surface Plasmon Resonance (SPR) Analysis of Peptide-Enzyme Interaction

-

Immobilization of the Target Enzyme: Covalently immobilize the purified target enzyme (e.g., a suspected receptor or degrading peptidase) onto a sensor chip according to the manufacturer's instructions.

-

Preparation of the Peptide Analyte: Prepare a series of dilutions of the Arg-Met-NH2 peptide in a suitable running buffer.

-

Binding Analysis: Inject the peptide solutions over the sensor surface at a constant flow rate.

-

Data Collection: Record the sensorgrams, which show the change in response units (RU) over time.

-

Regeneration: After each peptide injection, regenerate the sensor surface to remove the bound peptide.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants.

Enzymatic Degradation Assays

To investigate the stability of Arg-Met-NH2 in the presence of proteases, in vitro degradation assays can be performed.

Protocol: In Vitro Peptide Degradation Assay

-

Reaction Setup: Incubate the Arg-Met-NH2 peptide at a known concentration with the purified enzyme (e.g., DPP-4) or a biological matrix (e.g., serum, cell lysate) at 37°C.

-

Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture.

-

Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., trifluoroacetic acid or an organic solvent).

-

LC-MS/MS Analysis: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining intact peptide and identify any degradation products.

-

Data Analysis: Plot the concentration of the intact peptide versus time to determine the degradation rate and half-life.

Caption: A workflow for the characterization of a novel bioactive peptide.

Cell-Based Signaling Assays

To confirm that Arg-Met-NH2 can activate a specific signaling pathway, cell-based assays are essential. For GPCRs that couple to adenylyl cyclase, measuring changes in intracellular cAMP levels is a common approach.

Protocol: cAMP Measurement Assay

-

Cell Culture: Culture cells that endogenously or recombinantly express the putative receptor for Arg-Met-NH2.

-

Cell Stimulation: Treat the cells with varying concentrations of the Arg-Met-NH2 peptide.

-

Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular contents.

-

cAMP Quantification: Measure the cAMP levels in the cell lysates using a commercially available ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Plot the cAMP concentration as a function of the peptide concentration to generate a dose-response curve and determine the EC50 value.

Conclusion and Future Directions

The dipeptide Arg-Met-NH2 possesses structural features that suggest it could function as a bioactive signaling molecule, likely through mechanisms analogous to those of FMRFamide-related peptides and other neuropeptides. Its C-terminal amide is crucial for stability and receptor interaction, while its synthesis and degradation are under tight enzymatic control. The experimental workflows outlined in this guide provide a comprehensive strategy for elucidating the specific role of Arg-Met-NH2 in enzymatic signaling, from characterizing its molecular interactions to defining its cellular effects. Future research should focus on identifying the specific receptors and degrading enzymes for this peptide, which will be critical for understanding its physiological function and exploring its therapeutic potential.

References

-

Creative Bio-Structure. Peptide Binding Assays. Available from: [Link]

-

McVeigh, P., Leech, S., Mair, G. R., Marks, N. J., Geary, T. G., & Maule, A. G. (2009). FMRFamide-like peptides in root knot nematodes and their potential role in nematode physiology. Journal of Helminthology, 84(2), 199–208. Available from: [Link]

-

Husson, S. J., & Schoofs, L. (2014). Family of FLP Peptides in Caenorhabditis elegans and Related Nematodes. Frontiers in Endocrinology, 5, 107. Available from: [Link]

-

ResearchGate. Processing of neuropeptide precursor molecules. (A) Representative FLP... Available from: [Link]

-

Wang, W., & Woodbury, N. W. (2014). Computational and experimental analysis of short peptide motifs for enzyme inhibition. Acta Biomaterialia, 10(2), 761–768. Available from: [Link]

-

Valiullina, F., Gabdrakhmanova, A., Garaeva, L., Ziyatdinova, G., & Budnikov, H. (2025). Role of DPP-4 and NPY Family Peptides in Gastrointestinal Symptoms Associated with Obesity and Type 2 Diabetes Mellitus. Medicina, 61(3), 481. Available from: [Link]

-

Katz, C., & Levy, O. (2014). Identifying Protein-protein Interaction Sites Using Peptide Arrays. Journal of Visualized Experiments, (93), e52026. Available from: [Link]

-

Peymen, K., Husson, S. J., & Schoofs, L. (2014). The FMRFamide-Like Peptide Family in Nematodes. Results and Problems in Cell Differentiation, 57, 131–153. Available from: [Link]

-

Anderson, J. L., He, L., & Paukstelis, P. J. (2020). Binding of Dipeptides to Fatty Acid Membranes Explains Their Colocalization in Protocells, but Does Not Select for Them Relative to Unjoined Amino Acids. Life, 10(12), 329. Available from: [Link]

-

He, R., & Ju, X. (2022). Bioactive Peptides: An Understanding from Current Screening Methodology. Processes, 10(6), 1104. Available from: [Link]

-

Zandawala, M., & Nässel, D. R. (2023). FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods. Frontiers in Neuroscience, 17, 1234567. Available from: [Link]

-

Singh, S., & Kumar, V. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2603. Available from: [Link]

-

Wikipedia. Neuropeptide. Available from: [Link]

-

Hallberg, M. (2014). Neuropeptides: metabolism to bioactive fragments and the pharmacology of their receptors. Medicinal Research Reviews, 35(3), 464–519. Available from: [Link]

-

Skidgel, R. A. (1988). The role of neuropeptides in regulating airway function. Postsecretory metabolism of peptides. The American Review of Respiratory Disease, 138(6 Pt 2), S31–S34. Available from: [Link]

-

Wikipedia. Matrikine. Available from: [Link]

-

Baratte, B., Van Minnen, J., Masson, M., & Dhainaut-Courtois, N. (1991). Isolation and characterization of authentic Phe-Met-Arg-Phe-NH2 and the novel Phe-Thr-Arg-Phe-NH2 peptide from Nereis diversicolor. Peptides, 12(3), 627–632. Available from: [Link]

-

Tan, J., Applegate, T. J., & Liu, S. (2023). The Functional Roles of Methionine and Arginine in Intestinal and Bone Health of Poultry. International Journal of Molecular Sciences, 24(22), 16408. Available from: [Link]

-

Maliszewska, K., & Puzianowska-Kuznicka, M. (2021). The Role of Neuropeptide B and Its Receptors in Controlling Appetite, Metabolism, and Energy Homeostasis. International Journal of Molecular Sciences, 22(12), 6610. Available from: [Link]

-

Guo, Y., Zhang, W., & Li, J. (2014). Peptidomimetics of Arg-Phe-NH2 as small molecule agonists of Mas-related gene C (MrgC) receptors. Bioorganic & Medicinal Chemistry, 22(21), 5831–5837. Available from: [Link]

-

Sharma, R., Gupta, S., & Singh, R. (2025). Emerging Microbial and Enzymatic Approaches for Sustainable Antibiotic Biodegradation in Livestock Manure to Mitigate Water Pollution Risks. International Journal of Molecular Sciences, 26(20), 15234. Available from: [Link]

-

Teixeira, J. M., & da Silva, E. F. (2020). Selective Recognition of Amino Acids and Peptides by Small Supramolecular Receptors. Molecules, 26(1), 115. Available from: [Link]

-

Khan, S. H., & Ahmad, F. (2023). Biological Importance of Arginine: Roles in Structure, Disorder, and Functionality of Peptides and Proteins. International Journal of Molecular Sciences, 24(24), 17315. Available from: [Link]

-

Wright, G. D. (2005). Bacterial resistance to antibiotics: enzymatic degradation and modification. Advanced Drug Delivery Reviews, 57(10), 1451–1470. Available from: [Link]

-

Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Available from: [Link]

-

YouTube. (2023). A2 Organic Last lecture, Amino acids, Zwitter ion, Dipeptide and Formation and hydrolysis of Amides. Available from: [Link]

-

Pantic, J., et al. (2023). D-amino acid substitution and cyclization enhance the stability and antimicrobial activity of arginine-rich peptides. Communications Biology, 6(1), 101. Available from: [Link]

-

ResearchGate. (a) Enzymatic peptide synthesis via intermediate esterification with H-Val-NH2 as nucleophile … Available from: [Link]

-

Voelker, B., & Jaros, A. (2020). Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degradation: Use of Laccases. Antibiotics, 9(12), 871. Available from: [Link]

-

ResearchGate. Main effects of the biological activity of the Met and methionine restriction on metabolism, oxidative stress, and diseases. Available from: [Link]

-

Zhou, J., Payen, J. F., Wilson, D. A., Traystman, R. J., & van Zijl, P. C. (2003). Using the amide proton signals of intracellular proteins and peptides to detect pH effects in MRI. Nature Medicine, 9(8), 1085–1090. Available from: [Link]

-

Kumar, A., & Kumar, C. G. (2016). Occurrence, Functions and Biological Significance of Arginine-Rich Proteins. Current Protein & Peptide Science, 17(5), 453–465. Available from: [Link]

-

ResearchGate. Synthesis and characterization of UiO-66-NH2 incorporated graphene aerogel composites and their utilization for absorption of organic liquids | Request PDF. Available from: [Link]

-

Nowak, J. Z., & Maśliński, C. (1978). An interaction of histamine H2-receptor antagonists with the noradrenergic system in rat brain. Agents and Actions, 8(4), 379–383. Available from: [Link]

-

Lin, M., et al. (2024). Metabolite Bioanalysis in Drug Development: Recommendations from the IQ Consortium Metabolite Bioanalysis Working Group. Clinical Pharmacology & Therapeutics, 115(5), 939–953. Available from: [Link]

-

Lipsy, R. J., & Fennerty, B. (1988). Clinically important adverse effects and drug interactions with H2-receptor antagonists: an update. Drug Safety, 3(4), 285–299. Available from: [Link]

-

OSTI.GOV. (2022). Synthesis and characterization of UiO-66-NH2 incorporated graphene aerogel composites and their utilization for absorption of organic liquids (Journal Article). Available from: [Link]

-

Kumar, A., & Singh, B. K. (2020). A Significant Role of Chemistry in Drug Development: A Systematic Journey from Traditional to Modern Approaches with Anti-HIV/AIDS Drugs as Examples. Current Drug Discovery Technologies, 17(4), 464–474. Available from: [Link]

-

RSC Publishing. (2022). Synthesis optimization, adsorption properties and spectroscopic investigation of an NH2-tagged Cu-based MOF with open metal sites. Available from: [Link]

-

Kirch, W., & Spahn, H. (1984). The interaction between H2-receptor antagonists and beta-adrenoceptor blockers. Journal of Clinical Pharmacology, 24(5-6), 253–259. Available from: [Link]

-

ResearchGate. (2026). Bovine Hemoglobin Enzymatic Hydrolysis by a New Eco-Efficient Process-Part II: Production of Bioactive Peptides. Available from: [Link]

-

Fredslund, F., Schaumburg, K., & Jacobsen, S. (2011). Enzymatic degradation of granular potato starch by Microbacterium aurum strain B8.A. Applied Microbiology and Biotechnology, 91(2), 543–553. Available from: [Link]

-

MDPI. (2026). Metal-Organic Framework (UiO-66-NH 2 ) as a Dual-Functional Material for Photo-Assisted Nitroarene Reduction and Supercapacitor Applications. Available from: [Link]

-

Puurunen, J., & Pelkonen, O. (1981). Interaction of H2-receptor antagonists with drug-metabolizing enzymes. Biochemical Society Transactions, 9(1), 113–114. Available from: [Link]

-

ResearchGate. (2025). An enhanced-stability metal–organic framework of NH2-MIL-101 as an improved fluorescent and colorimetric sensor for nitrite detection based on diazotization reaction | Request PDF. Available from: [Link]

Sources

- 1. FMRFamide-like peptides in root knot nematodes and their potential role in nematode physiology† | Journal of Helminthology | Cambridge Core [cambridge.org]

- 2. Frontiers | Family of FLP Peptides in Caenorhabditis elegans and Related Nematodes [frontiersin.org]

- 3. The FMRFamide-Like Peptide Family in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and characterization of authentic Phe-Met-Arg-Phe-NH2 and the novel Phe-Thr-Arg-Phe-NH2 peptide from Nereis diversicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Occurrence, Functions and Biological Significance of Arginine-Rich Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Functional Roles of Methionine and Arginine in Intestinal and Bone Health of Poultry: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuropeptide - Wikipedia [en.wikipedia.org]

- 12. Neuropeptides: metabolism to bioactive fragments and the pharmacology of their receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of neuropeptides in regulating airway function. Postsecretory metabolism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of DPP-4 and NPY Family Peptides in Gastrointestinal Symptoms Associated with Obesity and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 16. Protein-Peptide Interaction Analysis - Creative Proteomics [iaanalysis.com]

Part 1: Introduction to H-Arg-Met-NH2 and its Therapeutic Potential

An In-depth Technical Guide to H-Arg-Met-NH2 Peptide Derivatives: From Synthesis to Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug discovery is continually evolving, with peptides emerging as a promising class of therapeutics due to their high specificity and potency.[1] Short peptides, in particular, offer advantages in terms of ease of synthesis and potential for oral bioavailability.[2] This guide focuses on the dipeptide H-Arginyl-Methioninamide (H-Arg-Met-NH2) and its derivatives as a scaffold for novel drug development.

The Arginine-Methionine Motif in Bioactive Peptides

The combination of a cationic amino acid like Arginine and a hydrophobic, sulfur-containing residue like Methionine is found in various biologically active peptides. Arginine's guanidinium group is crucial for electrostatic interactions with cell membranes and receptors, often playing a key role in the biological activity of antimicrobial and cell-penetrating peptides.[3][4] Methionine, with its flexible and hydrophobic side chain, can engage in hydrophobic interactions and is also susceptible to oxidation, which can act as a biological switch. The presence of this motif in larger peptides, such as the FMRFamide-related peptides which show a range of physiological effects in mammals, suggests that even a simple dipeptide scaffold like H-Arg-Met-NH2 could be a starting point for designing molecules with interesting biological activities.[5]

Rationale for Derivatization: Overcoming the Limitations of Short Peptides

While short peptides are attractive therapeutic leads, they often suffer from poor in vivo stability due to rapid degradation by proteases.[2] The primary goal of derivatizing the H-Arg-Met-NH2 core is to enhance its drug-like properties, including:

-

Increased Proteolytic Stability: Modifications at the N-terminus or within the peptide backbone can hinder protease recognition and cleavage.[6][7]

-

Enhanced Membrane Permeability: Improving the lipophilicity of the peptide can facilitate its passage across biological membranes.[8]

-

Improved Target Affinity and Selectivity: Strategic modifications can optimize the interaction with specific biological targets, leading to increased potency and reduced off-target effects.

Potential Therapeutic Targets for H-Arg-Met-NH2 Derivatives

Based on the known activities of arginine-rich and other short peptides, derivatives of H-Arg-Met-NH2 could be explored for a variety of therapeutic applications:

-

Antimicrobial Agents: The cationic nature of arginine is a key feature of many antimicrobial peptides that disrupt bacterial membranes.[4][9]

-

Anticancer Agents: Cationic peptides have also been shown to selectively target and disrupt the membranes of cancer cells.

-

Neuromodulatory Agents: The structural similarity to C-terminal fragments of neuropeptides like FMRFamide suggests potential interactions with neuronal receptors.[5] The Arg-Phe-NH2 motif, for instance, is a known agonist of Mas-related G protein-coupled receptors (MrgC), which are involved in pain and itch sensation.[10][11]

Part 2: Design and Synthesis of H-Arg-Met-NH2 Derivatives

The chemical synthesis of peptide derivatives allows for precise control over their structure and properties. Solid-phase peptide synthesis (SPPS) is the most common and efficient method for preparing peptide libraries for screening.[12][13]

Strategies for Structural Modification

A systematic approach to modifying the H-Arg-Met-NH2 scaffold involves alterations at the N-terminus, the amino acid side chains, and the peptide backbone.

-

2.1.1. N-Terminal Modifications:

-

Acylation: Introducing an acetyl group (acetylation) or other acyl chains of varying lengths can increase stability and lipophilicity.[6][7]

-

Alkylation: The addition of alkyl groups to the N-terminal amine can also enhance stability.

-

Pegylation: Conjugation with polyethylene glycol (PEG) can improve solubility and circulation half-life.

-

-

2.1.2. C-Terminal Modifications:

-

2.1.3. Side-Chain Modifications:

-

Arginine: The guanidinium group can be modified to alter basicity and lipophilicity. For example, replacing it with bioisosteres like phenylguanidine has been explored in other dipeptide systems.[14] Synthesis of arginine building blocks with increased lipophilicity through side chain modification has also been reported.[8]

-

Methionine: The thioether can be oxidized to the sulfoxide or sulfone, which can modulate the peptide's polarity and interaction with targets.

-

-

2.1.4. Backbone Modifications (Peptidomimetics):

-

To improve stability and conformational properties, the peptide bond (-CO-NH-) can be replaced with isosteres such as reduced amide bonds (-CH2-NH-) or other non-natural linkers.[15]

-

Solid-Phase Peptide Synthesis (SPPS) of H-Arg-Met-NH2 Derivatives

SPPS allows for the stepwise assembly of a peptide chain on an insoluble resin support, with excess reagents and byproducts being easily washed away after each step.[12][13]

-

2.2.1. General SPPS Workflow:

Caption: General workflow for the solid-phase synthesis of an N-terminally modified H-Arg-Met-NH2 derivative.

-

2.2.2. Choice of Resin, Protecting Groups, and Coupling Reagents:

| Component | Recommendation | Rationale |

| Resin | Rink Amide resin | To generate the C-terminal amide upon cleavage. |

| N-α-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Base-labile, allowing for mild deprotection conditions that preserve acid-labile side-chain protecting groups. |

| Arginine Side-Chain Protection | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Acid-labile, compatible with the Fmoc strategy.[16] |

| Methionine Side-Chain Protection | Generally not required | The thioether is relatively stable under standard SPPS conditions. |

| Coupling Reagents | HBTU/HCTU with DIPEA/NMM | Efficient activation of the carboxylic acid for amide bond formation with minimal racemization.[17] |

-

2.2.3. Synthesis of a Model Derivative: Acetyl-Arg-Met-NH2 - A Step-by-Step Protocol:

-

Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple Fmoc-Met-OH to the resin using a coupling agent like HBTU and a base such as DIPEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc group with a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-Arg(Pbf)-OH using HBTU/DIPEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.

-

N-Terminal Acetylation: Treat the resin-bound peptide with a solution of acetic anhydride and a base like DIPEA in DMF.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the Pbf protecting group simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification and Characterization

Purification and characterization are critical to ensure the identity and purity of the synthesized peptide derivatives.

| Technique | Purpose |

| RP-HPLC | Purification of the crude peptide and assessment of purity. |

| Mass Spectrometry (MS) | Confirmation of the molecular weight of the synthesized peptide. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the peptide. |

Part 3: Biological Evaluation of H-Arg-Met-NH2 Derivatives

A hierarchical screening approach is recommended to efficiently evaluate the biological activities of the synthesized library of H-Arg-Met-NH2 derivatives.

In Vitro Screening Assays

-

3.1.1. Antimicrobial Activity Assays:

-

Minimum Inhibitory Concentration (MIC): Determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism. This is typically performed in a 96-well plate format using a broth microdilution method against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).[9]

-

Hemolysis Assay: Assess the toxicity of the peptides towards mammalian cells by measuring the lysis of red blood cells. A good antimicrobial candidate should exhibit high potency against bacteria and low hemolytic activity.[9]

-

-

3.1.2. Anticancer Activity Assays:

-

MTT or MTS Assay: Evaluate the cytotoxic effect of the peptides on various cancer cell lines by measuring cell viability.

-

Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH from damaged cells as an indicator of membrane disruption.

-

-

3.1.3. Receptor Binding and Functional Assays:

-

Competitive Binding Assay: If a specific receptor target is hypothesized (e.g., MrgC), a competitive binding assay using a radiolabeled or fluorescently labeled known ligand can be used to determine the binding affinity of the new derivatives.

-

Functional Assays: For G protein-coupled receptors like MrgC, functional assays such as calcium mobilization or cAMP measurement can be used to determine if a compound is an agonist or antagonist.[10][11]

-

Caption: A hierarchical workflow for the biological evaluation of H-Arg-Met-NH2 derivatives.

Structure-Activity Relationship (SAR) Studies

The data from the primary screening of a library of derivatives will allow for the elucidation of SAR.

-

3.2.1. Impact of N-Terminal Modifications on Activity and Stability:

-

Correlate the length and nature of N-acyl chains with antimicrobial or anticancer potency and serum stability. Often, an optimal balance between hydrophobicity and charge is required for membrane activity.

-

-

3.2.2. Role of Arginine and Methionine Side Chains:

-

Compare the activity of derivatives with modified arginine side chains to understand the importance of the guanidinium group's charge and hydrogen bonding capacity.

-

Evaluate the effect of methionine oxidation on biological activity.

-

In Vitro Stability Studies

Promising candidates from the biological screens should be evaluated for their stability in biological fluids.

-

3.3.1. Serum Stability Assays:

-

3.3.2. Proteolytic Degradation Assays:

-

Incubate the peptides with specific proteases (e.g., trypsin, chymotrypsin) to identify potential cleavage sites and assess the effectiveness of chemical modifications in preventing degradation.

-

Part 4: Future Perspectives and Conclusion

Lead Optimization and Preclinical Development

The SAR data obtained from the initial screening will guide the design and synthesis of a second generation of more potent and stable derivatives. Promising lead compounds can then be advanced to preclinical development, which involves more extensive in vitro and in vivo characterization, including animal models of infection or cancer.

Concluding Remarks

The H-Arg-Met-NH2 dipeptide amide presents a simple yet promising scaffold for the development of novel therapeutic agents. Through systematic chemical modification and a well-designed biological evaluation cascade, it is possible to generate derivatives with enhanced stability and potent biological activity. The principles and methodologies outlined in this guide provide a comprehensive framework for researchers and drug development professionals to explore the therapeutic potential of this and other short peptide-based molecules.

References

- Tsukamoto, T., et al. (2014). Peptidomimetics of Arg-Phe-NH2 as small molecule agonists of Mas-related gene C (MrgC) receptors. Bioorganic & Medicinal Chemistry, 22(21), 6058-6065.

- Mishra, B., et al. (2022). Short Antimicrobial Peptides: Therapeutic Potential and Recent Advancements. Pharmaceuticals, 15(8), 1013.

- Jenssen, H., et al. (2010). Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs. PLoS ONE, 5(9), e12684.

- Hood, C. A., et al. (2008). The effect of N-methylation on transition state mimetic inhibitors of the Plasmodium protease, plasmepsin V. Bioorganic & Medicinal Chemistry, 16(15), 7275-7283.

- Arora, A., et al. (2021). Design, Synthesis and pharmacological properties of peptidomimetics. Current Drug Discovery Technologies, 18(4), 478-493.

- Jenssen, H., et al. (2010). Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs. PLoS ONE, 5(9), e12684.

-

Tsukamoto, T., et al. (2014). Peptidomimetics of Arg-Phe-NH2 as small molecule agonists of Mas-related gene C (MrgC) receptors. PubMed. Available at: [Link]

- Park, S., et al. (2020). Structure-activity relationship studies of dipeptide-based hepsin inhibitors with Arg bioisosteres. Bioorganic & Medicinal Chemistry, 28(15), 115598.

- Iacob, A.-T., et al. (2015).

-

Iacob, A.-T., et al. (2015). NEW ARGININE DERIVATIVES - SYNTHESIS AND BIOLOGICAL EVALUATION. Farmacia Journal. Available at: [Link]

- Isidro-Llobet, A., et al. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Australian Journal of Chemistry, 62(7), 701-713.

- Apostolopoulos, V., et al. (2022). Advances in Research of Short Peptides. Molecules, 27(8), 2427.

- Wierzbicka, M., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7831.

- Di Fenza, A., et al. (2023). Nature-inspired and medicinally relevant short peptides.

- Luks, E., et al. (2008). Methods for the synthesis of arginine-containing peptides. Google Patents.

- Avitabile, C., et al. (2016). Structural Insights into and Activity Analysis of the Antimicrobial Peptide Myxinidin. Antimicrobial Agents and Chemotherapy, 60(2), 940-949.

- Bodanszky, M. (1993). 4 Synthesis of Peptides. In Peptide Chemistry: A Practical Textbook (pp. 55-134). Springer Berlin Heidelberg.

- Singh, S., et al. (2022). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Chemistry – An Asian Journal, 17(10), e202200153.

- Kavaliers, M., & Hirst, M. (1985). Are Phe-Met-Arg-Phe-NH2 immunoreactive peptides endacoids modulating opiate antinociception?. Neuro-Signals, 1(2), 78-86.

- Abel, B., et al. (2021). Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. Frontiers in Neuroscience, 15, 765324.

- Wang, Y., et al. (2022). Synthetic Polypeptides with Cationic Arginine Moieties Showing High Antimicrobial Activity in Similar Mineral Environments to Blood Plasma. Polymers, 14(9), 1836.

- Di Somma, A., et al. (2023). Structure–activity relationships of antibacterial peptides. Biotechnology and Applied Biochemistry, 70(1), 3-23.

- Kumar, S., et al. (2013). Synthesis and biological evaluation of amino acid and peptide conjugates of rhein derivatives.

- Kumar, V., et al. (2023). A comprehensive evaluation of arginine and its derivatives as protein formulation stabilizers. International Journal of Pharmaceutics, 647, 123547.

- Romoser, G. L., et al. (1976). An evaluation of the L-methionine activity of the hydroxy analogue of methionine. Poultry Science, 55(3), 1099-1103.

Sources

- 1. mdpi.com [mdpi.com]

- 2. explorationpub.com [explorationpub.com]

- 3. Synthetic Polypeptides with Cationic Arginine Moieties Showing High Antimicrobial Activity in Similar Mineral Environments to Blood Plasma [mdpi.com]

- 4. Structure–activity relationships of antibacterial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Are Phe-Met-Arg-Phe-NH2 immunoreactive peptides endacoids modulating opiate antinociception? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs | PLOS One [journals.plos.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Peptidomimetics of Arg-Phe-NH2 as Small Molecule Agonists of MAS-Related Gene C (MrgC) Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Peptidomimetics of Arg-Phe-NH2 as small molecule agonists of Mas-related gene C (MrgC) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. EP1968995A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

Technical Guide: Comparative Analysis of H-Arg-Met-NH₂ and H-Arg-Met-OH

[1]

Executive Summary

This guide provides a technical dissection of the physicochemical, synthetic, and biological divergences between the C-terminal amide (H-Arg-Met-NH₂ ) and C-terminal acid (H-Arg-Met-OH ) forms of the Arginyl-Methionine dipeptide.[1] While often treated as minor structural variants, the modification of the C-terminus fundamentally alters the peptide’s isoelectric point (pI), hydrophobicity profile, enzymatic stability, and receptor affinity.[1] This analysis is designed for researchers optimizing peptide libraries for drug discovery or investigating metabolic degradation pathways.[1]

Part 1: Physicochemical Divergence[1]

The transition from a free acid to an amide is not merely a change in mass; it is a reversal of C-terminal polarity that impacts the entire molecular behavior.

Structural and Electronic States

At physiological pH (7.4), the C-terminal carboxyl group of H-Arg-Met-OH exists as a carboxylate anion (

Table 1: Physicochemical Comparison

| Property | H-Arg-Met-OH (Free Acid) | H-Arg-Met-NH₂ (Amide) | Impact |

| C-Terminus | Carboxylate ( | Primary Amide ( | Amide mimics native peptide bond.[1] |

| Molecular Weight | ~305.4 Da | ~304.4 Da | Amide is ~1 Da lighter ( |

| Net Charge (pH 7) | +1 (Arg | +2 (Arg | Amide is more cationic; better cell penetration.[1] |

| Hydrophobicity | Lower (Polar C-term) | Higher (Neutral C-term) | Amide generally elutes later on RP-HPLC.[1] |

| pI (Isoelectric Point) | ~9.8 | >11.0 | Amide shifts pI significantly basic.[1] |

Visualization: Structural Logic

The following diagram illustrates the structural difference and the resulting charge distribution at physiological pH.

Part 2: Synthetic Methodologies (SPPS)

The decision to synthesize the acid or amide form dictates the choice of solid support (resin). This is the most critical step in experimental design; you cannot easily convert one to the other after cleavage from the resin.

Resin Selection and Causality

-

For H-Arg-Met-NH₂ (Amide): Use Rink Amide or Sieber Amide resin.[1]

-

For H-Arg-Met-OH (Acid): Use Wang or 2-Chlorotrityl Chloride (2-CTC) resin.[1]

Synthesis Workflow

The following workflow details the divergent paths required for synthesis.

Critical Protocol Note: 2-CTC Loading

If synthesizing H-Arg-Met-OH on 2-CTC resin , you must use a specific loading protocol to prevent racemization of the C-terminal Methionine.[1]

-

Swell Resin: DCM (Dichloromethane), 20 min.

-

Loading: Dissolve Fmoc-Met-OH (1.2 eq) and DIPEA (4 eq) in DCM. Add to resin.[1]

-

Capping: Add Methanol (HPLC grade) to the reaction vessel after 1 hour to cap unreacted chloride sites. This step is unique to acid resins and is not required for Rink Amide.

Part 3: Biological Implications[1][4]

Enzymatic Stability (Proteolysis)

The primary biological advantage of H-Arg-Met-NH₂ is its resistance to Carboxypeptidases .[1]

-

Mechanism: Carboxypeptidases (e.g., Carboxypeptidase A/B) typically require a free, negatively charged carboxylate group to dock and cleave the C-terminal amino acid.[1]

-

Effect: Amidation removes this negative charge docking site, significantly extending the half-life (

) of the peptide in serum or plasma.

Receptor Affinity & Mimicry[1]

-

Native Mimicry: If H-Arg-Met is a fragment of a larger protein, the "native" C-terminus of that fragment would be a peptide bond (neutral), not a free acid.[1] Therefore, H-Arg-Met-NH₂ is often a better structural mimic of the internal protein sequence than the acid form.[1]

-

Binding: Many GPCRs (G-protein coupled receptors) prefer amidated ligands.[1] The introduction of an artificial negative charge (from the -OH form) can electrostatically repel the binding pocket if the receptor expects a neutral terminus.

Part 4: Analytical Characterization

When validating your synthesis, you must anticipate distinct shifts in analytical data.[1]

RP-HPLC Retention

-

Observation: H-Arg-Met-NH₂ typically elutes later (higher retention time) than H-Arg-Met-OH on a C18 column under standard TFA/Water/Acetonitrile gradients.[1]

-

Reasoning: The free acid (-COOH) is highly polar and forms a hydration shell, reducing interaction with the hydrophobic C18 chains.[1] The amide (-CONH2) removes this polarity, increasing effective hydrophobicity [1].[1]

Mass Spectrometry (ESI-MS)

Do not confuse the two species. The mass difference is small but distinct.

References

-

Tripet, B., et al. (2007).[1] "Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides." Journal of Chromatography A.

-

Biotage. (2023).[1][3] "How to choose the right resin functionality for solid phase peptide synthesis." Biotage Knowledge Base.[1]

-

BenchChem. (2025).[1] "Enzymatic Stability of Peptides with C-terminal Histidinamide: An In-depth Technical Guide." BenchChem Technical Guides.

-

Kim, Y., et al. (2016).[1] "Versatile Peptide C-Terminal Functionalization via a Computationally Engineered Peptide Amidase." ACS Catalysis.[1] [1]

Methodological & Application

Application Note: Optimized Storage and Handling of H-Arg-Met-NH2

Executive Summary

This application note details the rigorous storage, solubilization, and handling protocols for H-Arg-Met-NH2 (Arginyl-Methionine Amide). While this dipeptide is highly soluble due to the arginine residue, it presents a specific stability challenge: the rapid oxidation of the methionine (Met) thioether side chain to methionine sulfoxide.

Failure to mitigate oxidative stress during handling can result in a significant loss of biological potency and the introduction of structural impurities. This guide provides a self-validating workflow designed to maintain peptide integrity over long-term storage.

Physicochemical Profile & Vulnerability Analysis

Before establishing a protocol, it is critical to understand the molecular behavior of the target.

| Property | Value / Characteristic | Implication for Handling |

| Sequence | H-Arg-Met-NH2 | Dipeptide amide. |

| Molecular Weight | ~318.4 g/mol | Small molecule behavior; rapid diffusion. |

| Solubility | High (Aqueous) | The Arginine (Arg) guanidino group confers high hydrophilicity. DMSO is rarely required. |

| Isoelectric Point (pI) | > 10 (Basic) | Positively charged at neutral pH. |

| Critical Instability | Methionine Oxidation | The Met sulfur atom is highly susceptible to reactive oxygen species (ROS).[1] |

| Secondary Instability | Hygroscopicity | Arg residues attract atmospheric moisture, leading to deliquescence (turning into a sticky gel). |

Mechanism of Degradation: Methionine Oxidation

The primary failure mode for H-Arg-Met-NH2 is the oxidation of the Methionine side chain. This reaction is accelerated by:

-

High pH (> 8.0).

-

Presence of dissolved oxygen in buffers.

-

Freeze-thaw cycles (which concentrate solutes and dissolved gases).

-

Trace metal ions (catalysts).

Figure 1: Degradation Pathway of H-Arg-Met-NH2 The diagram below illustrates the chemical transformation from the active peptide to its oxidized impurity.

Caption: Methionine oxidation pathway.[2] The conversion to Sulfoxide (+16 Da) is the primary degradation event during storage.

Protocol A: Reconstitution & Solubilization

Objective: Solubilize the peptide while excluding atmospheric oxygen to prevent immediate oxidation.

Reagents Required[1][2][3][5][6][7][8]

-

Lyophilized H-Arg-Met-NH2

-

Solvent: Sterile Water for Injection (WFI) or 0.1% Acetic Acid (recommended for stability).

-

Inert Gas: Nitrogen (N2) or Argon (Ar) tank with a regulator and pipette tip adapter.

Step-by-Step Methodology

-

Equilibration (Critical):

-

Remove the peptide vial from the freezer (-20°C or -80°C).

-

STOP: Do not open the vial immediately. Allow it to equilibrate to room temperature (approx. 30–60 minutes) inside a desiccator if available.

-

Reasoning: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic Arginine residue, triggering hydrolysis and aggregation.

-

-

Solvent Preparation (Degassing):

-

Solubilization:

-

Gently tap the vial to settle the powder.

-

Add the degassed solvent to achieve a stock concentration (typically 1–5 mg/mL).[5]

-

Note: H-Arg-Met-NH2 is basic.[6] If using a buffer, ensure it has sufficient buffering capacity. For pure water, the resulting pH will be basic; 0.1% Acetic Acid is often preferred to keep the pH slightly acidic (pH ~5.0), which stabilizes the Methionine.

-

-

Mixing:

-

Swirl gently or invert. Do not vortex vigorously, as this introduces air bubbles (oxygen) back into the solution.

-

Protocol B: Storage & Aliquoting

Objective: Minimize freeze-thaw cycles and prevent hygroscopic damage.[7][4][6]

The "Golden Rule" of Peptide Storage

Never store the main stock solution at 4°C for more than 24-48 hours. Methionine oxidation is cumulative.

Figure 2: Optimal Storage Workflow

Caption: Workflow for banking peptide aliquots. The inert gas overlay is essential for Met-containing peptides.

Detailed Storage Steps

-

Aliquoting:

-

Immediately after solubilization, divide the stock into single-use aliquots (e.g., 50 µL or 100 µL) in sterile polypropylene tubes.

-

Why: This ensures that for any given experiment, a tube is thawed exactly once.

-

-

Inert Gas Overlay (Highly Recommended):

-

Before closing the cap, gently blow a stream of Nitrogen or Argon into the headspace of the tube for 2–3 seconds.

-

Close the cap immediately. This displaces oxygen and creates a protective blanket over the liquid.

-

-

Freezing:

-

Optimal: Store at -80°C .

-

Acceptable: Store at -20°C.

-

Forbidden: Do not use "Frost-Free" freezers. These units cycle temperature (warm up to melt ice, then cool down), effectively subjecting your peptide to micro-thaw cycles daily, destroying the Methionine.

-

Quality Control & Troubleshooting

To validate the integrity of H-Arg-Met-NH2, use the following analytical methods.

QC Method: LC-MS Verification

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA.

-

Target Mass: ~318.4 Da.

-

Oxidation Marker: Look for a peak at Mass + 16 Da (Sulfoxide) or Mass + 32 Da (Sulfone).

-

Acceptance Criteria: < 5% Oxidized species.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Loss of Activity | Methionine Oxidation | Check MS for +16 Da peak. Use degassed buffers and N2 overlay next time. |

| Sticky/Gummy Powder | Moisture Absorption | The vial was opened while cold.[7] Discard if critical; otherwise, re-lyophilize immediately. |

| Precipitation | Incorrect pH or Salting Out | Arg-Met is soluble, but high salt (PBS 10x) can cause issues. Dilute with water or 0.1% acetic acid.[7] |

| Unexpected Mass | Hydrolysis | Check for mass -17 Da (Deamidation of C-term) or cleavage fragments. Ensure pH is < 7. |

References

-

National Institutes of Health (PubChem). Methionine Oxidation Mechanisms. [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

lyophilization techniques for H-Arg-met-NH2 acetate salt

Executive Summary

This application note details the lyophilization strategy for H-Arg-Met-NH2 acetate , a hydrophilic dipeptide amide. This molecule presents a "perfect storm" of lyophilization challenges:

-

Arginine (Arg): Highly hygroscopic and prone to forming amorphous solids with low glass transition temperatures (

), leading to cake collapse.[1] -

Methionine (Met): Contains a thioether side chain highly susceptible to oxidation into methionine sulfoxide during processing.[2]

-

Acetate Counterion: A volatile species (acetic acid) that can sublime during drying, potentially causing significant pH shifts and salt disproportionation.

This guide moves beyond standard templates, offering a causal analysis of these risks and a self-validating protocol designed to ensure cake elegance, chemical stability, and reconstitution clarity.

Pre-Lyophilization Characterization (The "Go/No-Go" Gate)

Before attempting a cycle, the thermal fingerprint of the specific formulation must be established. Arginine salts are notorious for low collapse temperatures (

Critical Thermal Parameters

-

(Glass Transition of Freeze-Concentrate): For Arginine-based salts, this is typically between -40°C and -44°C [1].ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

(Collapse Temperature): Usually 2°C to 5°C higher than

-

Actionable Insight: If your DSC shows a

below -42°C, you must use a bulking agent (e.g., Mannitol) or an annealing step, otherwise, the cycle time required to maintain a product temperature (

Formulation Strategy

For H-Arg-Met-NH2, a "pure" salt lyophilization is risky.

-

Recommended Excipient: Mannitol (3% - 5% w/v).

-

Why: Mannitol crystallizes, providing a structural skeleton that prevents the amorphous Arginine phase from collapsing.

-

Oxidation Defense: All buffers and water for injection (WFI) must be degassed and sparged with high-purity Nitrogen (

) or Argon prior to compounding.

The "Inert Loop" Process Flow

To protect the Methionine residue, the entire workflow must minimize oxygen exposure.

Detailed Lyophilization Protocol

This cycle is designed for a formulation of 10 mg/mL H-Arg-Met-NH2 with 4% Mannitol , filled at 1 mL volume in 2 mL tubing vials.

Critical Constraint: The product temperature (

Step-by-Step Cycle Parameters

| Phase | Step | Temp (°C) | Rate (°C/min) | Time (min) | Pressure (mTorr) | Rationale (Causality) |

| Loading | Load | 5 | N/A | N/A | Ambient | Load cold to inhibit degradation, but above dew point. |

| Freezing | Ramp | -50 | 0.5 | 110 | Ambient | Slow ramp ensures uniform nucleation across the batch. |

| Hold | -50 | 0.0 | 120 | Ambient | CRITICAL: Ensure complete solidification. Arginine salts supercool easily. | |

| Anneal | -20 | 1.0 | 30 | Ambient | Optional: Promotes Mannitol crystallization.[3] | |

| Hold | -20 | 0.0 | 120 | Ambient | Crystallizes bulking agent to form cake skeleton. | |

| Refreeze | -50 | 0.5 | 60 | Ambient | Return to base temp before vacuum initiation. | |

| Primary Drying | Evac | -50 | N/A | N/A | 80 | Low pressure required to keep sublimation temp low. |

| Ramp | -25 | 0.5 | 50 | 80 | Shelf temp ( | |

| Hold | -25 | 0.0 | ~900 * | 80 | Self-Validating Step: Run until Pirani/Capacitance gauges converge. | |

| Secondary Drying | Ramp | +25 | 0.2 | 250 | 80 | Slow ramp prevents "melt-back" of bound water. |

| Hold | +25 | 0.0 | 360 | 80 | Desorption of bound water. | |

| Termination | Backfill | +25 | N/A | N/A | 600 Torr | Nitrogen Backfill is mandatory to protect Met residue. |

*Note on Primary Drying Time: Do not rely on fixed time. Use Comparative Pressure Measurement . When the Pirani gauge (measures thermal conductivity of gas composition) matches the Capacitance Manometer (measures absolute pressure), water vapor flux has ceased [2].

Troubleshooting & Critical Quality Attributes (CQAs)

The Acetate Volatility Risk

Acetate is the salt of a weak acid. During high-vacuum drying, acetic acid may sublime, leaving the free base (Arg-Met-NH2).

-

Risk: The pH of the reconstituted solution may shift from pH 5.0 (acetate salt) to pH 9.0+ (free arginine base).

-

Control: Ensure the secondary drying temperature does not exceed 25°C. Higher temperatures accelerate acetate loss.

-

Validation: Check pH of the reconstituted product immediately. If pH > 7.0, the cycle was too aggressive or the salt stoichiometry was loose.

Methionine Oxidation

-

Symptom: HPLC shows a split peak or a peak at RRT ~0.9 (Met-Sulfoxide).

-

Root Cause: Oxygen ingress during stoppering or high residual moisture acting as a medium for oxidation.

-

Mitigation: Verify the

backfill line has an

Cake Collapse

-

Symptom: The cake pulls away from the vial walls or looks like "melted plastic" at the bottom.

-

Root Cause:

exceeded -

Fix: Lower Shelf Temperature in Primary Drying to -30°C or increase Chamber Pressure slightly (counter-intuitive, but improves heat transfer uniformity, allowing lower shelf temps).

Scientific Logic & Pathway Analysis

The following diagram illustrates the relationship between the physical state of the excipient and the chemical stability of the peptide.

References

-

Izutsu, K., et al. (2005).[4][5] "Effect of counterions on the physical properties of L-arginine in frozen solutions and freeze-dried solids." International Journal of Pharmaceutics.

- Patel, S. M., et al. (2010). "Lyophilization Process Design and Development: A Practical Guide." Springer. (Standard Industry Text).

-

FDA. (2014). "Guide to Inspections of Lyophilization of Parenterals." U.S. Food and Drug Administration.

- Li, S., et al. (1995). "Chemical Instability of Proteins in the Solid State: Oxidation of Methionine." Journal of Pharmaceutical Sciences.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxidation increases the strength of the methionine-aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of counterions on the physical properties of l-arginine in frozen solutions and freeze-dried solids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision Preparation of H-Arg-Met-NH2 Acetate Standards

Executive Summary

In quantitative peptide applications—such as receptor binding assays, enzyme kinetics (e.g., as a protease substrate), or cell signaling studies—gravimetric preparation of peptide stock solutions is the single most common source of experimental error.

This guide details the protocol for accurately calculating the molarity of H-Arg-Met-NH2 Acetate , a basic dipeptide amide. The critical insight provided here is the distinction between Chromatographic Purity (HPLC) and Net Peptide Content (NPC). Failure to correct for the acetate counterion and residual water can result in effective concentrations 10–40% lower than calculated, leading to poor reproducibility and erroneous

The Peptide Weighing Paradox

Peptides synthesized by Solid Phase Peptide Synthesis (SPPS) and purified via HPLC are isolated as salts. H-Arg-Met-NH2 is a basic peptide containing a guanidino group (Arg) and a free N-terminus. When purified using acetic acid buffers (to avoid the cytotoxicity of TFA), the peptide captures acetate ions to neutralize its positive charges. Furthermore, the lyophilized powder is hygroscopic.[1][2]

The Reality of "1 mg" of Peptide: When you weigh 1.0 mg of H-Arg-Met-NH2 Acetate powder, you are actually weighing a composite material:

-

Active Peptide (Free Base): ~60–85%

-

Counterions (Acetate): ~10–25%

-

Residual Water: ~2–10%

-

Impurities (Truncated sequences, etc.): <5% (depending on purity)

Visualization of Peptide Composition

The following diagram illustrates why using the generic Molecular Weight (MW) without correction leads to errors.

Figure 1: Breakdown of a lyophilized peptide powder. Molarity calculations must be based solely on the green "Net Peptide Content" fraction.

Critical Parameters for H-Arg-Met-NH2

Before calculating, gather the following data. If specific batch data is unavailable, use the "Theoretical Estimate" provided below, but note that this introduces uncertainty.

Molecular Constants

| Parameter | Value | Notes |

| Sequence | H-Arg-Met-NH2 | Arginine-Methionine-Amide |

| Formula (Free Base) | Calculated for the uncharged, free base form. | |

| MW (Free Base) | 304.41 g/mol | Use this value for Molarity calculations. |

| Counterion | Acetate ( | MW = 59.05 g/mol . |

| Theoretical Salt | Di-acetate | Arg side chain (+1) and N-term (+1) are basic. |

Analytical Inputs (From Certificate of Analysis)

You must locate two distinct values on your vendor's Certificate of Analysis (CoA):

-

HPLC Purity (% Area): (e.g., >98%). This tells you how much of the peptide fraction is the correct sequence.[3] Do NOT use this for molarity calculations.

-

Net Peptide Content (NPC) or %N: (e.g., 78%). This tells you what percentage of the total powder mass is peptide.[3][4]

-

If NPC is not listed: Look for Elemental Analysis (Nitrogen content).[5]

-

Calculation from %N:

-

Protocol: Precision Stock Preparation

The Formula

To calculate the volume of solvent (

Where:

- is expressed as a decimal (e.g., 80% = 0.80).

- is 304.41 g/mol (for H-Arg-Met-NH2).

Step-by-Step Workflow

-

Equilibrate: Remove peptide vial from freezer. Allow it to warm to room temperature in a desiccator (approx. 1 hour) to prevent water condensation on the hygroscopic powder.

-

Weighing:

-

Calculation (Example):

-

Target: 10 mM (

M) stock solution. -

Mass (

): -

NPC (from CoA): 78.5% (

). -

MW: 304.41 g/mol .

-

-

Dissolution:

-

Add exactly 619 µL of solvent (see Solubility Note below).

-

Vortex for 30 seconds.

-

Aliquot immediately to prevent freeze-thaw cycles.

-

Solubility Note for H-Arg-Met-NH2

Since this peptide is basic (Arg) and hydrophilic, it should dissolve readily in water or PBS .

-

If Acetate salt: Dissolves well in water (pH will be slightly acidic ~5-6).

-

If free base: May require a small amount of 0.1 M Acetic Acid to protonate the Arg/N-term for solubility.

Workflow Logic Diagram

The following diagram outlines the decision process for handling the CoA data.

Figure 2: Decision tree for determining the correct mass correction factor based on available analytical data.

Troubleshooting & FAQ

Q: My CoA lists "Peptide Content" as >95% by HPLC. Is this the NPC? A: No. This is chromatographic purity. It means 95% of the peptide chains are the correct length. It ignores water and salt. If you use this value, your solution will be ~20% less concentrated than you think.

Q: Can I use the Molecular Weight of the Acetate Salt? A: Generally, no. The salt stoichiometry (e.g., "Di-acetate") is theoretical. In bulk powder, the amount of acetate varies and is rarely exactly stoichiometric (e.g., it might be 1.8 acetates or 2.3 acetates per peptide molecule). It is always more accurate to use the Free Base MW corrected by the NPC .

Q: Why use Acetate instead of TFA? A: For cellular assays, Trifluoroacetate (TFA) can be cytotoxic and can alter receptor kinetics. Acetate is a physiological metabolite and is preferred for biological applications.

References

-

Bachem. (2021). Care and Handling of Peptides. Discusses the distinction between gross weight and net peptide weight.

-

Sigma-Aldrich (Merck). Peptide Solubility and Handling Guidelines. Provides protocols for basic vs. acidic peptides.

-

AmbioPharm. Net Peptide Content vs. Purity. Detailed explanation of counterion stoichiometry and elemental analysis.

-

Thermo Fisher Scientific. Peptide Analysis Protocols. Overview of HPLC and Mass Spectrometry for peptide QC.

Sources

- 1. interchim.fr [interchim.fr]

- 2. olitecn.gr [olitecn.gr]

- 3. lifetein.com [lifetein.com]

- 4. peptide.com [peptide.com]

- 5. How is Theoretical Net Peptide Content Calculated? | AmbioPharm [ambiopharm.com]

- 6. What is Net Peptide Content? | AmbioPharm [ambiopharm.com]

- 7. Frequently asked questions - Peptides [anaspec.com]

Troubleshooting & Optimization

preventing methionine oxidation in H-Arg-met-NH2 samples

Subject: Prevention of Methionine Oxidation in Dipeptide Substrates Ticket ID: MET-OX-PREV-001 Status: Resolved / Guide Published

Executive Summary & Root Cause Analysis

The Issue: Users working with H-Arg-Met-NH2 (Arginyl-Methionine Amide) frequently report signal loss in enzymatic assays or peak splitting in HPLC. The root cause is almost invariably the oxidation of the Methionine (Met) thioether side chain.

The Mechanism: Methionine is highly susceptible to Reactive Oxygen Species (ROS), particularly in solution.[1] The sulfur atom possesses two lone pairs of electrons, making it a nucleophile that easily reacts with oxidants (e.g., dissolved oxygen, peroxides).

-

Stage 1 (Reversible): Oxidation to Methionine Sulfoxide (MetO) . This adds +16 Da to the mass and significantly increases polarity.

-

Stage 2 (Irreversible): Further oxidation to Methionine Sulfone (MetO₂) . This adds +32 Da .

Why H-Arg-Met-NH2 is Vulnerable:

-

Electrostatics: The N-terminal Arginine (Arg) is positively charged. While Arg itself is stable, its hygroscopic nature (tendency to absorb moisture) can introduce atmospheric water and oxygen into lyophilized powders if not sealed perfectly.

-